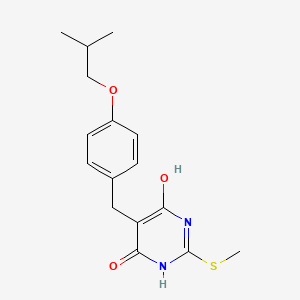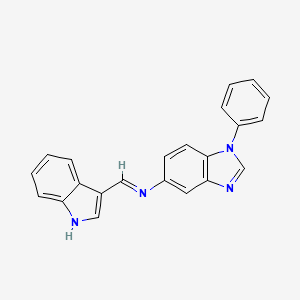![molecular formula C17H19FN4O B5719444 N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide](/img/structure/B5719444.png)
N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide, also known as FP-MIN, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a derivative of nicotinamide and piperazine, and its structure includes a fluorophenyl group that is responsible for its unique properties.
作用機序
The mechanism of action of N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide involves its interaction with various receptors and enzymes in the body. One of the primary targets of N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide is the dopamine D2 receptor, which is involved in the regulation of mood and behavior. N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide can bind to this receptor and modulate its activity, which can help alleviate the symptoms of neurological disorders such as schizophrenia and depression.
N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide also interacts with other receptors and enzymes in the body, including the serotonin transporter, the sigma-1 receptor, and the monoamine oxidase enzyme. These interactions can have a variety of biochemical and physiological effects, which we will discuss in the next section.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide are diverse and depend on the specific receptors and enzymes that it interacts with. Some of the primary effects of N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide include:
- Modulation of neurotransmitter activity: N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide can increase or decrease the activity of certain neurotransmitters in the brain, which can have a variety of effects on mood, behavior, and cognitive function.
- Inhibition of cancer cell growth: N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide can inhibit the growth of cancer cells and induce apoptosis, which can help prevent the spread of cancer.
- Anti-inflammatory effects: N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide has been shown to have anti-inflammatory effects, which can help alleviate the symptoms of inflammatory diseases such as arthritis.
- Neuroprotective effects: N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide can protect neurons from damage and degeneration, which can help prevent the development of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the primary advantages of using N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide in lab experiments is its high purity and yield. This makes it easy to obtain and use in a variety of experimental settings. Additionally, the diverse range of biochemical and physiological effects of N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide makes it a versatile tool for studying various biological processes.
However, there are also some limitations to using N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide in lab experiments. One of the primary limitations is its relatively high cost compared to other compounds. Additionally, some of the effects of N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide are still not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide. Some of the most promising areas of research include:
- Developing new therapeutic applications: N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide has shown promise as a treatment for neurological disorders and cancer, but there may be other potential therapeutic applications that have not yet been explored.
- Understanding the mechanism of action: While the mechanism of action of N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide is partially understood, there is still much to learn about how it interacts with various receptors and enzymes in the body.
- Developing new synthesis methods: While the current synthesis method for N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide is effective, there may be more efficient or cost-effective methods that could be developed.
- Studying the long-term effects: While the short-term effects of N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide have been studied extensively, there is still much to learn about its long-term effects on the body and brain.
合成法
The synthesis of N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide involves the reaction between nicotinamide and 2-fluorobenzylpiperazine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is then purified using techniques such as column chromatography or recrystallization. The yield of the synthesis process is typically high, and the purity of the product is also satisfactory for scientific research purposes.
科学的研究の応用
N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research involves its use as a treatment for neurological disorders such as schizophrenia and depression. Studies have shown that N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide can modulate the activity of certain neurotransmitters in the brain, which can help alleviate the symptoms of these disorders.
Another area of research involves its use as an anti-cancer agent. Studies have shown that N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c18-15-5-1-2-6-16(15)22-10-8-21(9-11-22)13-20-17(23)14-4-3-7-19-12-14/h1-7,12H,8-11,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXHEXLMMNHIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CNC(=O)C2=CN=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Fluoro-phenyl)-piperazin-1-ylmethyl]-nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)
![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5719382.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)
![2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B5719391.png)
![N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5719398.png)
![4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5719400.png)
![N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5719417.png)

![4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5719440.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5719458.png)